molecular formula C23H27N5O3S2 B3312650 N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946324-61-4

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3312650
CAS No.: 946324-61-4
M. Wt: 485.6 g/mol
InChI Key: VLSQHJQCGMXATP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at position 6, linked via a thioacetamide bridge to a cyclopenta[d]pyrimidinone scaffold. The pyrimidinone ring is further functionalized with a morpholine-ethyl group at position 1, enhancing solubility and pharmacokinetic properties . The synthesis involves sequential acylation and sulfur-mediated coupling steps, starting from 5-(4-R-benzyl)thiazol-2-ylamines and chloroacetyl chloride, followed by reaction with morpholine to introduce the sulfanyl-acetamide moiety . Key structural attributes include:

  • Morpholine-ethyl substituent: Improves aqueous solubility and modulates pharmacokinetics.
  • Cyclopenta[d]pyrimidinone core: Contributes to conformational rigidity, influencing binding specificity.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S2/c1-15-5-6-17-19(13-15)33-22(24-17)25-20(29)14-32-21-16-3-2-4-18(16)28(23(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,2-4,7-12,14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSQHJQCGMXATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCC4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ in core scaffolds, substituents, or bridging groups, leading to variations in bioactivity and physicochemical properties. Key examples include:

Compound Core Structure Substituents Key Differences
Target Compound Cyclopenta[d]pyrimidinone 6-methylbenzothiazole, morpholine-ethyl Reference standard; balanced solubility and rigidity.
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-nitrophenyl group Nitro group reduces solubility; indole core increases planarity, affecting binding.
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide 1,2-benzothiazole-1,1,3-trioxide 4-hydroxyphenyl Trioxide group enhances electrophilicity; hydroxyl improves H-bonding capacity.
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Dimethylamino-phenyl, benzothiazole Spirocyclic system increases steric hindrance, reducing membrane permeability.

Molecular Properties and Pharmacokinetics

A comparison of computed properties (Table 1) highlights critical differences in bioavailability:

Property Target Compound Pyrimidoindole Analog Trioxide Analog Spirocyclic Analog
Molecular Weight (g/mol) 542.6 542.6 332.4 ~450 (estimated)
XLogP3 5.7 6.2 2.1 4.5
H-Bond Donors 2 2 2 1
H-Bond Acceptors 8 8 5 6
Topological PSA (Ų) 190 190 95 120
  • Hydrogen Bonding: The target compound and pyrimidoindole analog share identical H-bond donor/acceptor counts, favoring target engagement, whereas the trioxide analog’s lower PSA (95 Ų) suggests better absorption .
  • Bioactivity Clustering : Compounds with benzothiazole or pyrimidine cores cluster together in molecular networks (cosine score >0.8), indicating similar fragmentation patterns and bioactivity profiles .

Bioactivity and Target Interactions

  • Target Compound : The morpholine-ethyl group enhances interactions with polar residues in enzymatic pockets (e.g., kinases), as seen in bioactivity profiling .
  • Pyrimidoindole Analog : The 4-nitrophenyl group confers electrophilicity, likely targeting nitroreductase-expressing cells, but may increase off-target effects .
  • Trioxide Analog : The 1,1,3-trioxide moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in proteins like HDACs .

NMR and Structural Analysis

NMR data (analogous to ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) of related compounds significantly alter chemical shifts, reflecting changes in electronic environments. For example, the morpholine-ethyl group in the target compound deshields adjacent protons compared to the nitro group in the pyrimidoindole analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

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